5-tert-Butylhepta-2,4-dien-6-ynal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-tert-Butylhepta-2,4-dien-6-ynal is an organic compound with the molecular formula C11H14O It is characterized by the presence of a tert-butyl group, a hepta-2,4-dien-6-ynal backbone, and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-tert-Butylhepta-2,4-dien-6-ynal typically involves the reaction of tert-butylacetylene with appropriate aldehydes under controlled conditions. The reaction is often catalyzed by transition metals such as palladium or copper, which facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up to accommodate the production demands, with considerations for cost-effectiveness, safety, and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
5-tert-Butylhepta-2,4-dien-6-ynal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced products.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products Formed
Oxidation: Carboxylic acids, esters, and other oxidized derivatives.
Reduction: Alcohols and other reduced products.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
5-tert-Butylhepta-2,4-dien-6-ynal has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-tert-Butylhepta-2,4-dien-6-ynal involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- 2,6-di-tert-butyl-4-(4-methoxybenzylidene)cyclohexa-2,5-dien-1-one
- 2,6-di-tert-butyl-4-(4-methylthio)benzylidene)cyclohexa-2,5-dien-1-one
Uniqueness
5-tert-Butylhepta-2,4-dien-6-ynal is unique due to its specific combination of functional groups and structural features.
Properties
CAS No. |
36716-15-1 |
---|---|
Molecular Formula |
C11H14O |
Molecular Weight |
162.23 g/mol |
IUPAC Name |
5-tert-butylhepta-2,4-dien-6-ynal |
InChI |
InChI=1S/C11H14O/c1-5-10(11(2,3)4)8-6-7-9-12/h1,6-9H,2-4H3 |
InChI Key |
YVIAPPHGPLGCQS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=CC=CC=O)C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.